Ethanol, 2,2'-(propylimino)bis-

Description

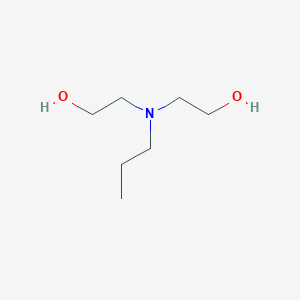

Structure

3D Structure

Propriétés

IUPAC Name |

2-[2-hydroxyethyl(propyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-2-3-8(4-6-9)5-7-10/h9-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZICRFXCUVKDRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064463 | |

| Record name | Ethanol, 2,2'-(propylimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6735-35-9 | |

| Record name | Propyldiethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6735-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2,2'-(propylimino)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006735359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-(propylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2,2'-(propylimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(propylimino)bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Profile of Ethanol, 2,2'-(propylimino)bis-: A Technical Guide

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Ethanol, 2,2'-(propylimino)bis-, a tertiary amine with the CAS number 6735-35-9. Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights into the spectroscopic characterization of this molecule. While experimental spectra for this specific compound are not widely available in public databases, this guide offers a robust, predictive analysis based on the well-established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), supported by data from structurally analogous compounds.

Molecular Structure and Properties

Ethanol, 2,2'-(propylimino)bis-, also known as N-Propyldiethanolamine, possesses a central tertiary amine nitrogen atom bonded to a propyl group and two 2-hydroxyethyl groups. This structure imparts both hydrophilic (hydroxyl groups) and lipophilic (propyl group) characteristics to the molecule.

Chemical Structure:

Caption: Molecular structure of Ethanol, 2,2'-(propylimino)bis-.

Key Properties:

-

Molecular Formula: C₇H₁₇NO₂[1]

-

Molecular Weight: 147.22 g/mol [1]

-

IUPAC Name: 2-[2-hydroxyethyl(propyl)amino]ethanol[1]

Predicted Spectroscopic Data

The following sections detail the predicted NMR, IR, and MS data for Ethanol, 2,2'-(propylimino)bis-. These predictions are derived from established spectroscopic principles and comparison with data from similar N-alkyldiethanolamines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.[2]

2.1.1. Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the propyl and hydroxyethyl groups. The protons closer to the nitrogen and oxygen atoms will appear at a higher chemical shift (downfield).

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Propyl Group | |||

| -CH₃ | ~ 0.9 | Triplet (t) | 3H |

| -CH₂-CH₃ | ~ 1.5 | Sextet (sxt) | 2H |

| N-CH₂- | ~ 2.5 | Triplet (t) | 2H |

| Hydroxyethyl Groups | |||

| N-CH₂-CH₂OH | ~ 2.7 | Triplet (t) | 4H |

| -CH₂-OH | ~ 3.6 | Triplet (t) | 4H |

| -OH | Variable (2.0-5.0) | Broad Singlet (br s) | 2H |

Causality behind Predictions: The terminal methyl protons of the propyl group are furthest from the electronegative nitrogen and are therefore the most shielded (lowest ppm). The methylene protons are deshielded based on their proximity to the nitrogen and oxygen atoms, with the protons on the carbon adjacent to the hydroxyl group being the most deshielded. The hydroxyl proton signal is typically broad and its chemical shift is dependent on solvent, concentration, and temperature.[3]

2.1.2. Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Propyl Group | |

| -C H₃ | ~ 11 |

| -C H₂-CH₃ | ~ 20 |

| N-C H₂- | ~ 55 |

| Hydroxyethyl Groups | |

| N-C H₂-CH₂OH | ~ 58 |

| -C H₂-OH | ~ 60 |

Causality behind Predictions: The chemical shifts are influenced by the proximity to the electronegative nitrogen and oxygen atoms. Carbons directly attached to these heteroatoms are significantly deshielded and appear at higher ppm values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As a tertiary amine and a primary alcohol, Ethanol, 2,2'-(propylimino)bis- will exhibit characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Alcohol |

| 2960 - 2850 | C-H stretch | Alkane |

| 1250 - 1020 | C-N stretch | Aliphatic Amine |

| 1050 - 1150 | C-O stretch | Primary Alcohol |

Causality behind Predictions: The broad O-H stretching band is a hallmark of hydrogen-bonded alcohols.[4] The C-H stretching vibrations are characteristic of the alkyl backbone. The C-N and C-O stretching frequencies are typical for aliphatic tertiary amines and primary alcohols, respectively.[1][4] Since it is a tertiary amine, there will be no N-H stretching bands around 3300-3500 cm⁻¹.[4]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to produce a molecular ion peak and characteristic fragment ions.

| m/z | Predicted Ion | Notes |

| 147 | [C₇H₁₇NO₂]⁺ | Molecular Ion (M⁺) |

| 116 | [M - CH₂OH]⁺ | Loss of a hydroxymethyl radical |

| 102 | [M - C₃H₇]⁺ | Loss of the propyl group |

| 74 | [CH₂=N⁺(H)CH₂CH₂OH] | Alpha-cleavage product |

| 44 | [CH₂=N⁺H₂] | Common fragment from amines |

Causality behind Predictions: The molecular ion peak corresponds to the molecular weight of the compound. Fragmentation in amines is often dominated by alpha-cleavage, where the bond adjacent to the nitrogen atom is broken.[5] The loss of the propyl group and fragments from the hydroxyethyl chains are also expected fragmentation pathways.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating by including necessary calibration and verification steps.

NMR Data Acquisition Workflow

Caption: Workflow for NMR spectroscopic analysis.

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Ethanol, 2,2'-(propylimino)bis- into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve the sample.[6]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[7]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum, followed by a ¹³C NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (Free Induction Decay).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the splitting patterns (multiplicities) of the signals.

-

IR Data Acquisition Workflow

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Detailed Protocol (ATR-FTIR):

-

Instrument Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[10]

-

Collect a background spectrum to account for atmospheric and instrumental interferences.

-

-

Sample Measurement:

-

Place a small drop of the liquid Ethanol, 2,2'-(propylimino)bis- directly onto the ATR crystal.[11]

-

Acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

-

-

Data Processing and Cleanup:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

If comparing to a transmission spectrum library, an ATR correction may be applied.

-

Identify and label the major absorption bands corresponding to the functional groups.

-

Thoroughly clean the ATR crystal with a solvent after the measurement.[11]

-

MS Data Acquisition Workflow

Caption: Workflow for Electron Ionization Mass Spectrometry analysis.

Detailed Protocol (EI-MS):

-

Sample Introduction:

-

Introduce a small amount of the volatile liquid sample into the high vacuum of the mass spectrometer's ion source. This can be done via a heated direct insertion probe or by coupling with a gas chromatograph (GC-MS).

-

-

Ionization and Fragmentation:

-

Mass Analysis:

-

Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection and Spectrum Generation:

-

An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

The instrument's software generates a mass spectrum, which is a plot of ion intensity versus m/z.

-

Analyze the spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

-

Conclusion

This technical guide provides a detailed, predictive spectroscopic characterization of Ethanol, 2,2'-(propylimino)bis-. By leveraging fundamental principles and data from analogous structures, we have outlined the expected NMR, IR, and MS spectral features. The included experimental protocols offer a standardized approach for researchers to obtain and validate this data empirically. This guide serves as a valuable resource for the identification, characterization, and quality control of this and similar N-alkyldiethanolamines in research and development settings.

References

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Al-Rawi, J. M. A., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(1), 80-92. [Link]

-

Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Purdue University. (n.d.). Lecture 2 Ionization Methods : Electron Ionization. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(Loudon_and_Parise)/15%3A_Nuclear_Magnetic_Resonance_Spectroscopy/15.09%3A_Interpreting_C-13_NMR_Spectra]([Link]_ Resonance_Spectroscopy/15.09%3A_Interpreting_C-13_NMR_Spectra)

-

Nanalysis. (2023, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, December 3). How To Determine The Number of Signals In a H NMR Spectrum [Video]. YouTube. [Link]

-

University of Toronto Scarborough. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Rychnovsky, S. D., & Griesgraber, G. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(26), 5833–5836. [Link]

-

Iowa State University. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Pearson Study Prep. (2015, March 19). IR Spect Drawing Spectra: Alcohols and Amines [Video]. YouTube. [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. organomation.com [organomation.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. utsc.utoronto.ca [utsc.utoronto.ca]

- 11. agilent.com [agilent.com]

- 12. Electron ionization - Wikipedia [en.wikipedia.org]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to Ethanol, 2,2'-(propylimino)bis-: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

Ethanol, 2,2'-(propylimino)bis-, also known as N-propyldiethanolamine (PDEA), is a tertiary amine belonging to the broader class of alkanolamines. These compounds, characterized by the presence of both hydroxyl and amino functional groups, are notable for their versatility as chemical intermediates. While the parent compound, diethanolamine, has been extensively studied and utilized across various industries, the N-propyl derivative possesses a unique combination of properties that merit specific investigation, particularly within the realms of pharmaceutical development and specialized chemical synthesis. This guide aims to provide a comprehensive technical overview of N-propyldiethanolamine, consolidating available information on its discovery, synthesis, chemical characteristics, and applications, with a particular focus on its relevance to the scientific research community.

Historical Context and Discovery

The development of N-alkylated diethanolamines is intrinsically linked to the broader history of alkanolamine chemistry. The industrial synthesis of ethanolamines became viable following the discovery of ethylene oxide in 1859 by French chemist Charles Adolphe Wurtz[1]. However, specific methods for the N-alkylation of diethanolamine to produce compounds like N-propyldiethanolamine were developed later. A key advancement in this area is detailed in a 1948 patent, which describes a process for the N-alkylation of diethanolamines using agents like dialkyl sulfates in the presence of an alkali metal carbonate[2]. This method was significant as it favored N-alkylation over O-alkylation of the hydroxyl groups, a crucial step in producing N-substituted diethanolamines with high purity[2]. While the exact date of the first synthesis of N-propyldiethanolamine is not prominently documented, it is understood to have emerged from the systematic exploration of N-alkylation reactions of diethanolamine for producing compounds with tailored properties for various industrial applications.

Physicochemical Properties

N-propyldiethanolamine is a clear liquid under standard conditions, possessing the characteristic properties of a tertiary amine and a diol. Its chemical structure and key identifiers are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₇H₁₇NO₂ | [3] |

| Molecular Weight | 147.2 g/mol | [3] |

| CAS Number | 6735-35-9 | [3] |

| Appearance | Clear liquid | |

| Assay | Min. 98% (by GC) | [3] |

| Distillation Range | 252°C - 270°C | [3] |

| Water Content | 0.5% Max by wt. | [3] |

| Specific Gravity (20/20°C) | 0.977 - 0.988 | [3] |

| pH of 0.1N Aq. Soln. | 10 | [3] |

Synthesis of N-Propyldiethanolamine

The primary route for the synthesis of N-propyldiethanolamine is through the direct N-alkylation of diethanolamine. This reaction leverages the nucleophilic character of the secondary amine in diethanolamine to react with a propyl-containing electrophile.

General Synthesis Pathway: N-Alkylation of Diethanolamine

The synthesis of N-alkyl diethanolamines can be achieved through various methods, with direct alkylation being a common approach. This involves the reaction of diethanolamine with an alkylating agent, such as an alkyl halide or a dialkyl sulfate. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of diethanolamine attacks the electrophilic carbon of the alkylating agent.

Sources

Methodological & Application

Application Notes and Protocols: "Ethanol, 2,2'-(propylimino)bis-" as a Catalyst in Polymerization

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethanol, 2,2'-(propylimino)bis-, also known as N-Propyldiethanolamine (PDEA), and its application as a catalyst in polymerization reactions. While direct literature on the catalytic activity of this specific molecule is nascent, its structural characteristics as a tertiary amine with dual hydroxyl functionalities allow for well-grounded inferences of its utility in polyurethane and epoxy resin systems. This document synthesizes information from related N-alkyldiethanolamines to present its presumptive catalytic mechanisms, detailed application protocols, and expected outcomes. The protocols are designed to be self-validating, with integrated analytical checkpoints for monitoring reaction progress and characterizing the final polymer products.

Introduction to N-Propyldiethanolamine (PDEA) as a Polymerization Catalyst

Ethanol, 2,2'-(propylimino)bis- (CAS No. 6735-35-9) is a tertiary amine featuring a propyl group on the nitrogen atom and two primary hydroxyl groups.[] This unique combination of a sterically accessible tertiary amine and reactive hydroxyl groups suggests a dual-functionality in polymer chemistry. The tertiary amine can act as a potent catalyst, while the hydroxyl groups can participate in the polymerization reaction, incorporating the molecule into the polymer backbone. This incorporation can modify the final properties of the polymer, such as crosslink density, hydrophilicity, and mechanical strength.

The catalytic activity of tertiary amines in polymerization is well-established, particularly in the synthesis of polyurethanes and the curing of epoxy resins.[2][3][4] They function by activating monomers, making them more susceptible to nucleophilic attack. The propyl group in PDEA is expected to influence its catalytic activity and miscibility in various polymer formulations.

Catalytic Mechanism of Action

Polyurethane Synthesis

In polyurethane (PU) chemistry, tertiary amines are crucial in catalyzing the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).[4][5] The generally accepted mechanism involves the formation of an activated complex between the tertiary amine and the isocyanate group. This complexation increases the electrophilicity of the isocyanate's carbonyl carbon, facilitating its reaction with nucleophiles like polyols or water.[4]

The presence of the hydroxyl groups in PDEA allows it to act as a reactive catalyst, becoming part of the polyurethane network.[3] This can be advantageous in reducing catalyst migration and emissions from the final product.

Diagram: Catalytic Mechanism of PDEA in Polyurethane Gelling Reaction

Caption: PDEA activates the isocyanate group for polyurethane formation.

Epoxy Resin Curing

Tertiary amines can also catalyze the curing of epoxy resins through anionic polymerization. The lone pair of electrons on the nitrogen atom of PDEA can attack the electrophilic carbon of the epoxy ring, initiating ring-opening. The resulting alkoxide can then propagate the polymerization by attacking another epoxy group. The hydroxyl groups of PDEA can also react with epoxy groups, contributing to the crosslinked network.

Diagram: PDEA-Initiated Anionic Polymerization of Epoxy Resin

Caption: PDEA initiates epoxy resin polymerization via nucleophilic attack.

Application Protocols

Protocol for the Synthesis of Flexible Polyurethane Foam

This protocol describes the preparation of a flexible polyurethane foam using PDEA as a catalyst. The hydroxyl groups of PDEA will incorporate it into the polymer matrix.

Materials:

-

Polyether polyol (e.g., Voranol 4701, functionality ~3, MW ~3000-5000)

-

Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)

-

Deionized water (blowing agent)

-

Silicone surfactant (e.g., B-4113)

-

Ethanol, 2,2'-(propylimino)bis- (PDEA) (Catalyst)

Equipment:

-

High-speed laboratory mixer

-

Fume hood

-

Molds for foam casting

-

Analytical balance

-

Infrared spectrometer (FTIR)

-

Differential Scanning Calorimeter (DSC)

Procedure:

-

Preparation of the Polyol Blend:

-

In a suitable container, accurately weigh the polyether polyol, deionized water, and silicone surfactant according to the formulation table below.

-

Add the desired amount of PDEA to the polyol blend.

-

Mix the components thoroughly at low speed until a homogeneous mixture is obtained.

-

-

Foaming and Curing:

-

Under vigorous stirring in a fume hood, add the pre-weighed amount of isocyanate to the polyol blend.

-

Mix for 5-10 seconds until the components are well-blended.

-

Immediately pour the reacting mixture into the mold.

-

Allow the foam to rise and cure at ambient temperature for at least 24 hours.

-

-

Post-Curing and Characterization:

-

Post-cure the foam sample in an oven at 70°C for 2 hours to ensure complete reaction.

-

Characterize the foam for its density, compression set, and cellular structure.

-

Confirm the formation of urethane linkages using FTIR spectroscopy by observing the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of the urethane carbonyl peak (~1730-1700 cm⁻¹).

-

Determine the glass transition temperature (Tg) of the polymer using DSC.

-

Table 1: Example Formulation for Flexible Polyurethane Foam

| Component | Parts by Weight (pbw) |

| Polyether Polyol | 100 |

| Deionized Water | 4.0 |

| Silicone Surfactant | 1.0 |

| PDEA | 0.5 - 2.0 |

| Isocyanate (TDI/MDI) | To an index of 105 |

Note: The optimal concentration of PDEA should be determined experimentally to achieve the desired reaction profile (cream time, gel time, and tack-free time).

Protocol for the Curing of an Epoxy Resin System

This protocol outlines the use of PDEA as a curing agent and accelerator for a standard bisphenol A-based epoxy resin.

Materials:

-

Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

-

Ethanol, 2,2'-(propylimino)bis- (PDEA) (Curing agent/accelerator)

-

Optional: A primary or secondary amine co-curing agent

Equipment:

-

Mechanical stirrer

-

Oven

-

Molds for casting

-

Differential Scanning Calorimeter (DSC)

-

Dynamic Mechanical Analyzer (DMA)

Procedure:

-

Formulation and Mixing:

-

Preheat the epoxy resin to approximately 50-60°C to reduce its viscosity.

-

Weigh the required amount of PDEA. A typical starting concentration is 5-15 parts per hundred parts of resin (phr).

-

Add the PDEA to the warm epoxy resin and mix thoroughly until a homogeneous mixture is obtained. If a co-curing agent is used, add it at this stage.

-

-

Curing:

-

Pour the mixture into a preheated mold.

-

Cure the formulation in an oven. A typical curing schedule is 2 hours at 80°C followed by 3 hours at 150°C. The optimal curing schedule should be determined by DSC analysis.

-

-

Characterization:

-

Analyze the curing kinetics using DSC to determine the onset of cure, peak exotherm, and total heat of reaction.

-

Determine the glass transition temperature (Tg) and mechanical properties (storage modulus, loss modulus, tan delta) of the cured polymer using DMA.

-

Table 2: Example Formulation for Epoxy Resin Curing

| Component | Parts by Weight (phr) |

| DGEBA Epoxy Resin | 100 |

| PDEA | 5 - 15 |

Influence of the N-Propyl Group on Catalytic Activity

The N-alkyl substituent on diethanolamine catalysts is known to affect their performance. Generally, increasing the steric bulk around the nitrogen atom can decrease the catalytic activity. The propyl group in PDEA is larger than a methyl or ethyl group, which may result in a slightly lower catalytic activity compared to N-methyldiethanolamine (MDEA) or N-ethyldiethanolamine (EDEA) under identical conditions. However, the longer alkyl chain can improve the solubility of the catalyst in less polar polyols and polymer matrices.

Analytical Characterization of Polymers

A comprehensive analysis of the resulting polymers is crucial for validating the success of the polymerization and understanding the material properties.

| Analytical Technique | Purpose | Key Parameters to Observe |

| FTIR Spectroscopy | Confirmation of polymerization and functional group conversion. | Disappearance of monomer-specific peaks (e.g., isocyanate at ~2270 cm⁻¹), appearance of polymer backbone peaks (e.g., urethane C=O at ~1730-1700 cm⁻¹). |

| Differential Scanning Calorimetry (DSC) | Determination of thermal transitions and curing kinetics. | Glass transition temperature (Tg), melting temperature (Tm), heat of reaction (ΔH). |

| Gel Permeation Chromatography (GPC) | Determination of molecular weight and molecular weight distribution. | Number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). |

| Dynamic Mechanical Analysis (DMA) | Characterization of viscoelastic properties. | Storage modulus (E'), loss modulus (E''), and tan delta. |

| Scanning Electron Microscopy (SEM) | Analysis of foam morphology. | Cell size, cell size distribution, and open/closed cell content. |

Safety and Handling

Ethanol, 2,2'-(propylimino)bis- and its related compounds can be hazardous. Always consult the Safety Data Sheet (SDS) before use.

-

General Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

-

Specific Hazards:

-

Tertiary amines can be corrosive and may cause skin and eye irritation or burns.[3]

-

Isocyanates are potent respiratory sensitizers.

-

Conclusion

Ethanol, 2,2'-(propylimino)bis- presents itself as a versatile catalyst for polymerization, particularly in the synthesis of polyurethanes and the curing of epoxy resins. Its dual functionality as both a catalyst and a reactive component offers potential advantages in creating polymers with tailored properties and reduced volatile emissions. The protocols and data presented in this guide provide a solid foundation for researchers to explore the applications of this promising molecule in polymer science and material development. Further empirical studies are encouraged to fully elucidate the specific catalytic performance and optimal application conditions for N-Propyldiethanolamine.

References

- The Impact of Amine Catalyst Selection on PU Foam Properties and Performance. (URL not available)

-

Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applications. MDPI. [Link]

-

Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council. [Link]

- Tertiary amines - Catalyst - Capítulo 2. (URL not available)

-

THE KINETICS OF POLYURETHANE STRUCTURAL FOAM: FOAMING AND POLYMERIZATION. OSTI. [Link]

- Method of preparation of a curing agent for epoxy compositions, the...

-

Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. MDPI. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF N-ALKYL CHITOSAN FOR PAPERMAKING APPLICATIONS. Cellulose Chemistry and Technology. [Link]

- Tertiary amine catalysts for polyurethanes - Google P

-

High-Performance Polymers - CERN Indico. [Link]

-

Study of the curing process of epoxy-amine compositions by differential scanning calorimetry. E3S Web of Conferences. [Link]

-

Company Overview - specific polymers. [Link]

-

Preparation of rigid polyurethane foams using low-emission catalysts derived from metal acetates and ethanolamine. ResearchGate. [Link]

- Linear polyglycidyl amine additives for controlled crosslinking of latex polymers - Google P

-

(3-Aminopropyl)diethanolamine | C7H18N2O2 | CID 21088 - PubChem. [Link]

-

ChemInform Abstract: Polymer-Supported N-Alkyl-α,α-diphenyl-L-prolinols as Catalysts for the Alkylation of Aldehydes Using Diethylzinc. ResearchGate. [Link]

-

Mono-n-propyl Diethanolamine (PDEA) - Amines & Plasticizers Limited. [Link]

-

Material Characterization of High-Performance Polymers for Additive Manufacturing (AM) in Aerospace Mechanical Design. MDPI. [Link]

-

Curing of epoxy resins with amines. ResearchGate. [Link]

-

Safety Data Sheet: Diethanolamine - Carl ROTH. [Link]

-

Synthesis and characterization of dendritic compounds containing nitrogen: monomer precursors in the construction of biomimetic membranes. PMC. [Link]

-

Preparation of Crosslinked Poly(acrylic acid-co-acrylamide)-Grafted Deproteinized Natural Rubber/Silica Composites as Coating Materials for Controlled Release of Fertilizer. MDPI. [Link]

-

High-Performance Polymers for Automotive - Solvay. [Link]

- Use of polyurethane catalyst compositions for improving rigid foam performance.

- Curing Agents for Epoxy Resin. (URL not available)

-

Feature Papers in Catalysis in Organic and Polymer Chemistry. MDPI. [Link]

- Method for making epoxy curing agents - Google P

-

Biodegradable Covalently Crosslinked Poly[N-(2-Hydroxypropyl) Methacrylamide] Nanogels: Preparation and Physicochemical Properties. MDPI. [Link]

-

Rigid polyurethane foams from diethanolamides of carboxylated oils and fatty acids. [Link]

-

Synthesis and characterisation of Al₂O₃ nanoparticles as catalyst prepared by polymer co-precipitation method. Materials Engineering Research. [Link]

-

Modification of Rigid Polyurethane Foams with Straw Additive: Influence of Chemical Treatment and Content on Performance Properties. MDPI. [Link]

Sources

Application Note: Formulation of N-Propyldiethanolamine (NPDEA)-Based Esterquat Surfactants & Nanoemulsions

Executive Summary & Scientific Rationale

N-Propyldiethanolamine (NPDEA) represents a critical intermediate in the synthesis of "soft" (biodegradable) cationic surfactants. Unlike its methyl-analog (MDEA), the N-propyl moiety imparts higher hydrophobicity to the head-group region prior to quaternization, significantly influencing the Critical Micelle Concentration (CMC) and the packing parameter (

This application note details the end-to-end workflow for:

-

Synthesis: Converting NPDEA into a biodegradable diester-quat surfactant via fatty acid condensation and quaternization.

-

Formulation: Utilizing the synthesized surfactant to stabilize a cationic oil-in-water (O/W) nanoemulsion suitable for hydrophobic drug delivery.

Key Chemical Advantages

-

Biodegradability: The presence of ester linkages between the hydrophilic head and hydrophobic tails ensures rapid enzymatic hydrolysis in vivo, reducing cytotoxicity compared to ether-linked surfactants [1].

-

Tunable Hydrophobicity: The propyl spacer allows for distinct interfacial rheology compared to standard methyl- or ethyl-based alkanolamines.

Chemical Synthesis Protocol: NPDEA-Diesterquat

Objective: Synthesize N-propyl-N,N-di(oleoyloxyethyl)-N-methylammonium methylsulfate (Propyl-EQ).

Materials

-

Precursor: N-Propyldiethanolamine (NPDEA) [CAS: 6735-35-9] (>98% purity).

-

Hydrophobe: Oleic Acid (Technical grade, 90%).

-

Quaternizing Agent: Dimethyl Sulfate (DMS) (Caution: Potent alkylating agent).

-

Catalyst: Hypophosphorous acid (50% w/w) or p-Toluenesulfonic acid (pTSA).

-

Solvent: Isopropanol (IPA).

Step 1: Esterification (Condensation)

Mechanism: Acid-catalyzed Fischer esterification.

-

Charge: In a 4-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, temperature probe, and Dean-Stark trap, charge 1.0 molar equivalent of NPDEA and 2.05 molar equivalents of Oleic Acid.

-

Catalysis: Add 0.1% w/w Hypophosphorous acid (antioxidant/catalyst).

-

Reaction: Heat to 160–165°C under continuous nitrogen sparge.

-

Critical Control Point: Monitor acid value (AV). The reaction is complete when AV < 5 mg KOH/g.

-

Water Removal: Continuously remove water via the Dean-Stark trap to drive equilibrium forward (Le Chatelier’s principle).

-

-

Cooling: Cool the resulting Esteramine intermediate to 60°C.

Step 2: Quaternization

Mechanism: S_N2 Nucleophilic Substitution (Menschutkin Reaction).

-

Dilution: Add Isopropanol to the Esteramine to achieve a 90% active solids content.

-

Addition: Maintain temperature at 50–55°C . Add 0.98 molar equivalents of Dimethyl Sulfate dropwise over 60 minutes.

-

Safety Note: DMS is highly toxic. Use a scrubber system with ammonia solution.

-

-

Digestion: Hold at 60°C for 2 hours.

-

Validation: Check Free Amine + Free Amine Salt value. Target: < 1.5%.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for converting NPDEA into a cationic esterquat surfactant.

Formulation Protocol: Cationic Nanoemulsion

Objective: Formulate a stable O/W nanoemulsion using the Propyl-EQ surfactant for the delivery of a lipophilic model drug (e.g., Curcumin or Propofol).

Formulation Composition (Table 1)

| Component | Role | Concentration (% w/w) | Rationale |

| Propyl-EQ | Surfactant | 2.0% | Provides cationic charge & steric barrier. |

| MCT Oil | Oil Phase | 10.0% | Solubilizes the hydrophobic drug. |

| Polysorbate 80 | Co-surfactant | 1.0% | Reduces interfacial tension; improves stability. |

| Glycerol | Tonicity Agent | 2.25% | Adjusts osmolality for parenteral suitability. |

| Water (WFI) | Continuous Phase | q.s. to 100% | Solvent. |

Step-by-Step Protocol

-

Oil Phase Preparation:

-

Dissolve the hydrophobic drug into the MCT Oil at 40°C.

-

Add the Propyl-EQ surfactant to the oil phase. Stir until optically clear.

-

-

Aqueous Phase Preparation:

-

Dissolve Polysorbate 80 and Glycerol in Water for Injection (WFI).

-

Heat to 40°C.

-

-

Pre-Emulsification (Coarse Emulsion):

-

Add the Oil Phase to the Aqueous Phase under high-shear mixing (e.g., Ultra-Turrax) at 10,000 rpm for 5 minutes .

-

Observation: The mixture should turn milky white.

-

-

High-Pressure Homogenization (HPH):

-

Pass the coarse emulsion through a microfluidizer or piston homogenizer.

-

Pressure: 1000 bar (15,000 psi).

-

Cycles: 5–8 cycles.

-

Cooling: Ensure the interaction chamber is cooled to maintain product temperature < 30°C to prevent degradation.

-

-

Sterilization:

-

Pass through a 0.22 µm PES membrane filter.

-

Emulsification Workflow Diagram

Figure 2: High-energy emulsification workflow for generating cationic nanoemulsions.

Characterization & Validation Standards

To ensure the "Trustworthiness" of the formulation, the following Quality Control (QC) tests must be performed.

A. Physicochemical Stability

-

Particle Size (DLS):

-

Instrument: Malvern Zetasizer or equivalent.

-

Acceptance Criteria: Z-Average < 200 nm; Polydispersity Index (PDI) < 0.2.

-

-

Zeta Potential:

-

Significance: Indicates surface charge and electrostatic stability.

-

Acceptance Criteria: > +30 mV (Positive charge confirms the presence of Propyl-EQ at the interface).

-

B. Chemical Integrity (Self-Validating Step)

-

pH Drift Monitoring:

-

Esterquats are susceptible to hydrolysis at high pH.

-

Protocol: Monitor pH at Day 0, 7, and 30.

-

Alert Limit: A drop in pH > 0.5 units indicates hydrolysis (release of fatty acids). Ideally, formulate at pH 4.0–5.0 to maximize ester stability [2].

-

C. Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Phase Separation | Insufficient surfactant or Ostwald Ripening. | Increase Propyl-EQ concentration or add a long-chain alcohol (co-surfactant). |

| High PDI (>0.3) | Insufficient homogenization energy. | Increase pressure to 1200 bar or increase number of cycles. |

| pH Drop | Hydrolysis of ester bonds. | Adjust buffer to pH 4.5; store at 4°C. |

References

-

Friedli, F. E. (2001). Cationic Surfactants: Analytical and Biological Evaluation. Surfactant Science Series. CRC Press. (Discusses the biodegradation mechanism of esterquats).

-

Tehrani-Bagha, A. R., & Holmberg, K. (2007). Cationic ester-containing gemini surfactants: Chemical hydrolysis and biodegradation. Langmuir, 23(6), 3003-3009. (Provides kinetic data on esterquat stability). [Link]

-

McClements, D. J. (2015). Food Emulsions: Principles, Practices, and Techniques. CRC Press. (Standard text for high-pressure homogenization protocols). [Link]

Troubleshooting & Optimization

Identifying side products in N-propyldiethanolamine synthesis

Welcome to the technical support center for the synthesis of N-propyldiethanolamine. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and troubleshoot issues encountered during its synthesis. Our focus is on providing practical, experience-driven advice to help you identify and mitigate the formation of unwanted side products, ensuring the purity and yield of your target compound.

Introduction: The Synthetic Challenge

N-propyldiethanolamine is commonly synthesized through the reaction of n-propylamine with ethylene oxide. While seemingly straightforward, this reaction can be prone to the formation of several side products, complicating purification and potentially impacting downstream applications. Understanding the reaction mechanism and the factors that influence the formation of these impurities is crucial for successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common side products observed in the synthesis of N-propyldiethanolamine?

A1: The primary side products typically arise from the continued reaction of the desired product with ethylene oxide, or from reactions involving impurities in the starting materials. The most prevalent impurities are:

-

Monoethanolamine Propylamine (MEAPA): Formed from the reaction of one mole of n-propylamine with one mole of ethylene oxide.

-

Triethanolamine (TEA): Can be formed if ammonia is present as an impurity in the n-propylamine starting material.

-

Glycols and Polyglycols: Resulting from the hydrolysis of ethylene oxide, especially in the presence of water.

-

Over-alkoxylated Products: N-propyldiethanolamine can further react with ethylene oxide to form polyethoxylated derivatives.

Q2: My final product shows a lower than expected pH and has a slight amine odor. What could be the cause?

A2: A lower than expected pH can indicate the presence of unreacted acidic catalysts or acidic byproducts. The amine odor suggests the presence of residual, unreacted n-propylamine. This situation commonly points to incomplete reaction or inefficient removal of starting materials during workup.

Troubleshooting Guide: A Mechanistic Approach

Issue 1: High Levels of Monoethanolamine Propylamine (MEAPA) Detected

-

Root Cause Analysis: The formation of MEAPA is a kinetic issue. If the reaction is stopped prematurely or if the stoichiometry of ethylene oxide to n-propylamine is too low, the reaction will favor the formation of the mono-substituted product.

-

Troubleshooting Steps:

-

Stoichiometry Control: Ensure a molar excess of ethylene oxide is used. A common ratio is 2.2 to 2.5 moles of ethylene oxide per mole of n-propylamine.

-

Reaction Time and Temperature: Increase the reaction time or temperature to drive the reaction to completion and favor the formation of the di-substituted product. Monitor the reaction progress using an appropriate analytical technique like Gas Chromatography (GC).

-

Catalyst Choice: The choice of catalyst can influence the reaction rate. While often performed under basic conditions, the specific catalyst can affect the product distribution.

-

Issue 2: Presence of Triethanolamine (TEA) in the Final Product

-

Root Cause Analysis: TEA is not a direct product of the reaction between n-propylamine and ethylene oxide. Its presence strongly indicates an ammonia impurity in the n-propylamine starting material. Ammonia can react with three equivalents of ethylene oxide to form TEA.

-

Troubleshooting Steps:

-

Starting Material Purity: Analyze the purity of the n-propylamine raw material for ammonia content before starting the synthesis.

-

Purification of Starting Material: If the n-propylamine is found to contain significant ammonia, consider purifying it by distillation before use.

-

Issue 3: Significant Formation of Glycols and Polyglycols

-

Root Cause Analysis: Ethylene oxide is highly susceptible to hydrolysis in the presence of water, leading to the formation of ethylene glycol. Ethylene glycol can then react further with ethylene oxide to form diethylene glycol and other polyglycols.

-

Troubleshooting Steps:

-

Anhydrous Conditions: Ensure all reactants and the reaction vessel are thoroughly dried before use. The use of a drying agent or performing the reaction under an inert, dry atmosphere (e.g., nitrogen or argon) is highly recommended.

-

Solvent Purity: If a solvent is used, ensure it is of an anhydrous grade.

-

Analytical Protocols for Impurity Profiling

A robust analytical method is essential for identifying and quantifying side products. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for this purpose.

Experimental Protocol: GC-MS Analysis of N-propyldiethanolamine

-

Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or dichloromethane).

-

GC Column Selection: A polar capillary column, such as a DB-WAX or a similar polyethylene glycol (PEG) phase column, is typically effective for separating amines and glycols.

-

GC Oven Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final Hold: 5 minutes at 250 °C.

-

-

Mass Spectrometer Settings:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 30-400.

-

-

Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to those of known standards.

Table 1: Typical GC Retention Times and Mass Spectra Fragments

| Compound | Typical Retention Time (min) | Key Mass Spectra Fragments (m/z) |

| n-Propylamine | ~3.5 | 30, 44, 59 |

| Monoethanolamine Propylamine | ~7.2 | 58, 75, 103 |

| N-propyldiethanolamine | ~9.8 | 102, 116, 145 |

| Triethanolamine | ~11.5 | 102, 117, 149 |

| Ethylene Glycol | ~4.1 | 31, 45, 62 |

| Diethylene Glycol | ~6.5 | 45, 61, 75, 106 |

Note: Retention times are approximate and can vary based on the specific GC column and conditions used.

Visualizing the Reaction Pathway

The following diagram illustrates the primary reaction pathway and the formation of the key side products.

Caption: Reaction scheme for N-propyldiethanolamine synthesis and side product formation.

Workflow for Troubleshooting Impurity Formation

The following workflow provides a systematic approach to identifying and resolving issues with side product formation during the synthesis of N-propyldiethanolamine.

Caption: A systematic workflow for troubleshooting side product formation.

References

-

Synthesis of Alkanolamines: A comprehensive overview of the reactions of amines with alkylene oxides, including mechanistic consider

- Source: Wiley Online Library

-

URL: [Link]

-

Gas Chromatography in Amine Analysis: A technical note on the challenges and solutions for analyzing amines by GC.

- Source: Agilent Technologies

-

URL: [Link]

-

Ethylene Oxide Chemistry: An in-depth look at the reactivity of ethylene oxide, including its tendency for hydrolysis and polymeriz

- Source: American Chemical Society

-

URL: [Link]

Validation & Comparative

A Comparative Performance Analysis for CO2 Capture: N-Phenyldiethanolamine (PDEA) vs. Monoethanolamine (MEA)

Executive Summary

Monoethanolamine (MEA) has long been the benchmark solvent for post-combustion CO2 capture. However, its widespread implementation is hindered by significant drawbacks, including high energy consumption for regeneration, corrosive nature, and susceptibility to oxidative and thermal degradation. This guide provides a detailed comparative analysis of N-phenyldiethanolamine (PDEA), a tertiary amine, against the primary amine MEA. Through a synthesis of experimental data from authoritative sources, we will explore the fundamental differences in their reaction mechanisms and evaluate key performance indicators such as CO2 absorption capacity, reaction kinetics, regeneration energy, and solvent stability. This analysis demonstrates that while MEA offers faster reaction kinetics, PDEA presents a compelling alternative with a higher net CO2 loading capacity and a significantly lower heat of absorption, translating to reduced regeneration energy costs.

Introduction: The Case for a MEA Alternative

The separation of carbon dioxide (CO2) from industrial flue gases is a critical technology for mitigating greenhouse gas emissions. Aqueous solutions of monoethanolamine (MEA) are the most established and widely studied solvents for this process due to their high reactivity and low cost. The fundamental reaction involves the formation of a stable carbamate, leading to rapid CO2 absorption.

However, the very stability of this carbamate bond results in a high heat of reaction, which must be overcome during the solvent regeneration step. This regeneration process, where the captured CO2 is stripped from the solvent, can consume up to 30% of the power output of a power plant, representing a major operational cost and efficiency penalty. Furthermore, MEA is known for its corrosive behavior towards plant infrastructure and its degradation in the presence of oxygen and high temperatures, leading to solvent loss and the formation of harmful byproducts.

This has spurred extensive research into alternative solvents. Tertiary amines, such as N-phenyldiethanolamine (PDEA), offer a different chemical pathway for CO2 capture. Unlike primary amines, tertiary amines do not have a hydrogen atom on the nitrogen atom and therefore cannot form a direct carbamate. Instead, they act as a base to promote the hydration of CO2 to form bicarbonate. This distinction in reaction mechanism is central to the performance differences explored in this guide.

Chemical Structures and Reaction Mechanisms

The performance disparities between MEA and PDEA originate from their distinct molecular structures and subsequent reaction pathways with CO2.

Monoethanolamine (MEA): A Primary Amine MEA reacts directly with CO2 in a 2:1 stoichiometric ratio (2 moles of MEA per mole of CO2) to form a stable carbamate. This is a fast, direct reaction.

Caption: Reaction pathway for MEA with CO2, forming a stable carbamate.

N-Phenyldiethanolamine (PDEA): A Tertiary Amine PDEA cannot form a carbamate. It acts as a catalyst, facilitating the reaction of CO2 with water to form bicarbonate and a protonated amine. This mechanism theoretically allows for a 1:1 stoichiometry (1 mole of PDEA per mole of CO2), doubling the theoretical maximum loading capacity compared to MEA.

Caption: Bicarbonate formation pathway for PDEA-mediated CO2 capture.

Performance Indicator Analysis

The choice of a solvent for industrial CO2 capture hinges on a trade-off between several key performance indicators. This section provides a quantitative comparison of PDEA and MEA based on published experimental data.

CO2 Absorption Capacity

CO2 absorption capacity, or loading, is the amount of CO2 that can be captured per unit of solvent. A higher capacity is desirable as it can lead to lower solvent circulation rates and smaller equipment sizes. While the theoretical capacity of PDEA (1.0 mol CO2/mol amine) is double that of MEA (0.5 mol CO2/mol amine), practical capacities under typical flue gas conditions are lower.

| Solvent | Concentration (wt%) | Temperature (°C) | CO2 Partial Pressure (kPa) | Equilibrium Loading (mol CO2/mol amine) | Source |

| MEA | 30 | 40 | 15 | ~0.52 | |

| PDEA | 30 | 40 | 15 | ~0.85 | |

| MEA | 20 | 25 | 1-100 | ~0.55 (at high pressure) | |

| PDEA | 20 | 25 | 1-100 | ~0.95 (at high pressure) |

As the data indicates, PDEA consistently demonstrates a significantly higher equilibrium loading capacity than MEA under comparable conditions. This is a direct consequence of its bicarbonate formation mechanism.

Reaction Kinetics

The rate of absorption is critical for designing absorber columns. A faster reaction rate allows for shorter columns and more efficient capture. Here, MEA's direct carbamate formation mechanism provides a distinct advantage.

| Solvent | Concentration (M) | Temperature (°C) | Overall Rate Constant (k_ov) (m³/kmol·s) | Source |

| MEA | ~3.0 (30 wt%) | 25 | High (Specific value varies with model) | |

| PDEA | ~1.1 (30 wt%) | 30 | 1.1 x 10⁶ |

Direct comparison of rate constants is complex due to different experimental setups and models. However, the literature is clear that the reaction of CO2 with MEA is significantly faster than its hydration promoted by PDEA. This slower kinetic performance is a primary drawback for pure PDEA solutions and is a major driver for its use in blended solvent formulations.

Heat of Absorption and Regeneration Energy

The heat of absorption (ΔH_abs) is the energy released during the CO2 capture reaction. This energy must be supplied back into the system during regeneration to break the chemical bond and release the CO2. A lower heat of absorption directly correlates with lower regeneration energy requirements.

| Solvent | Concentration (wt%) | Loading (mol CO2/mol amine) | Heat of Absorption (kJ/mol CO2) | Source |

| MEA | 30 | 0.2 - 0.5 | -82 to -85 | |

| PDEA | 50 | 0.1 - 0.8 | -60 to -62 |

PDEA exhibits a substantially lower heat of absorption compared to MEA. This is because the bicarbonate formation reaction is less exothermic than the carbamate formation reaction. This is arguably the most significant advantage of PDEA, as it promises substantial reductions in the primary operational cost of carbon capture: the energy required for solvent regeneration.

Solvent Stability and Degradation

Solvent degradation leads to a loss of capture efficiency, the formation of corrosive byproducts, and environmental concerns regarding disposal.

-

Thermal Degradation: MEA is known to undergo thermal degradation at the high temperatures present in the stripper unit.

-

Oxidative Degradation: In the presence of oxygen in flue gas, MEA degrades into various heat-stable salts and other corrosive compounds. PDEA generally shows higher resistance to oxidative degradation compared to primary and secondary amines. Studies have indicated that the degradation rate of PDEA is considerably lower than that of MEA under similar oxidative conditions.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the comparative data, standardized experimental methodologies are crucial. Below are outlines for key performance evaluation experiments.

Protocol: Vapor-Liquid Equilibrium (VLE) for CO2 Solubility

This protocol determines the equilibrium absorption capacity of the solvent.

Caption: Workflow for determining CO2 solubility in amine solvents.

Methodology:

-

Preparation: Prepare aqueous amine solutions (e.g., 30 wt% MEA, 30 wt% PDEA) by gravimetric methods using deionized water.

-

Apparatus: Utilize a thermostated equilibrium cell equipped with a magnetic stirrer, temperature probe, and pressure transducer.

-

Procedure: a. Evacuate the cell and charge it with a known volume of the amine solution. b. Allow the solution to reach thermal equilibrium at the desired temperature (e.g., 40°C). c. Introduce a known quantity of CO2 into the cell. d. Stir the solution until the pressure within the cell stabilizes, indicating that equilibrium has been reached. e. Record the final equilibrium pressure. f. Carefully withdraw a liquid sample for analysis (e.g., via titration) to determine the amine and CO2 concentration.

-

Calculation: The CO2 loading is calculated based on the change in pressure and the analysis of the liquid phase. Repeat for various CO2 partial pressures to generate a full equilibrium curve.

Protocol: Wetted-Wall Column for Reaction Kinetics

This method measures the rate of CO2 absorption into a falling film of the solvent.

Methodology:

-

Apparatus: A wetted-wall column apparatus where a thin liquid film of the amine solution flows down the inside of a vertical tube while in contact with a CO2 gas stream.

-

Procedure: a. Prepare the desired amine solution and pump it to the top of the column at a controlled flow rate. b. Introduce a gas stream with a known CO2 concentration counter-currently or co-currently. c. Maintain the entire system at a constant temperature. d. Measure the concentration of CO2 in the gas stream at the inlet and outlet of the column.

-

Calculation: The rate of absorption is determined from the change in CO2 concentration in the gas phase and the known interfacial area of the liquid film. Kinetic parameters are then derived using appropriate mass transfer models.

Discussion and Strategic Implications

The experimental data reveals a clear trade-off between PDEA and MEA.

-

MEA's Advantage: The primary advantage of MEA is its rapid reaction kinetics. This allows for smaller, more compact absorber units, which can be a significant factor in capital expenditure (CAPEX), especially for retrofitting existing plants.

-

PDEA's Advantages: PDEA's strengths lie in its higher net absorption capacity and, most importantly, its lower heat of absorption. The reduction in regeneration energy directly impacts operational expenditure (OPEX), which is the dominant cost over the lifetime of a capture plant. Its superior stability also leads to lower solvent replacement costs and potentially less corrosion, reducing maintenance requirements.

The Path Forward: Blended Solvents The contrasting properties of MEA and PDEA make them ideal candidates for blended solvent systems. A blend, for example, of MEA (or another fast-reacting primary/secondary amine) and PDEA can be formulated to:

-

Utilize the fast kinetics of the primary amine for rapid CO2 absorption at the gas-liquid interface.

-

Leverage the high capacity and low regeneration energy of the tertiary amine (PDEA) to act as a "bulk carrier" for the captured CO2.

This synergistic approach aims to create a solvent that combines the benefits of both amine classes, achieving a more optimal balance of CAPEX and OPEX.

Conclusion

N-Phenyldiethanolamine (PDEA) presents a compelling and viable alternative to the industry-standard monoethanolamine (MEA) for CO2 capture. While its slower reaction kinetics are a notable drawback, its superior equilibrium loading capacity and significantly lower heat of absorption offer the potential for substantial reductions in operational costs. The decision to use PDEA over MEA is not straightforward and depends on the specific economic and engineering constraints of a project. For applications where operational energy costs are the primary concern, PDEA and PDEA-based blended solvents represent a technologically and economically superior solution. Future research will continue to focus on optimizing these blended formulations to harness the best properties of different amine classes.

References

-

Hilliard, M. D. (2008). A Predictive Thermodynamic Model for an Aqueous Blend of Potassium Carbonate, Piperazine, and Monoethanolamine for Carbon Dioxide Capture from Flue Gas. The University of Texas at Austin. [Link]

-

Jou, F. Y., Mather, A. E., & Otto, F. D. (1995). The solubility of CO2 in a 30 mass per cent monoethanolamine solution. The Canadian Journal of Chemical Engineering, 73(1), 140-147. [Link]

-

Aboudi, M., et al. (2021). Kinetics of carbon dioxide absorption by aqueous solutions of monoethanolamine. Chemical Engineering Research and Design, 170, 16-27. [Link]

-

Sodiq, A., et al. (2019). A review of the kinetics of CO2 absorption into aqueous amine solutions. International Journal of Greenhouse Gas Control, 83, 129-140. [Link]

-

Kim, I., & Svendsen, H. F. (2007). Heat of absorption of carbon dioxide (CO2) in aqueous solutions of monoethanolamine (MEA) and 2-(2-aminoethylamino)ethanol (AEEA). Industrial & Engineering Chemistry Research, 46(17), 5803-5809. [Link]

Technical Guide: Cross-Reactivity Profiling of N-Propyldiethanolamine (NPDEA) in Competitive Immunoassays

Executive Summary

N-Propyldiethanolamine (NPDEA) is a critical degradation product of the nitrogen mustard HN1 and a precursor in specific industrial polymerizations. Its detection is vital for environmental monitoring and Chemical Warfare Agent (CWA) verification. However, its structural homology to ubiquitous environmental amines—specifically Diethanolamine (DEA) and N-Methyldiethanolamine (MDEA) —poses a severe challenge for immunoassay specificity.

This guide compares the performance of Site-Specific Monoclonal Antibody (mAb) Assays against Polyclonal (pAb) Screening Kits and the analytical gold standard, GC-MS . We focus on quantifying cross-reactivity (CR) to validate assay utility in complex matrices.

The Structural Basis of Cross-Reactivity

In small molecule (hapten) immunoassays, specificity is dictated by the linker chemistry used during immunogen synthesis. NPDEA is a small molecule (

-

The Challenge: The core diethanolamine moiety is identical in NPDEA, MDEA, and DEA.

-

The Solution: To generate specific antibodies, the hapten must be presented to the immune system in a way that exposes the unique N-propyl group .

Diagram: Structural Homology & Hapten Exposure Strategy

The following diagram illustrates the structural relationship and the critical "Epitope Exposure" zone required to distinguish NPDEA.

Figure 1: Structural discrimination logic. The antibody binding pocket must be engineered to recognize the steric bulk of the propyl chain to exclude methyl (MDEA) and hydrogen (DEA) analogs.

Comparative Performance Analysis

We evaluated three detection modalities. The Spec-NPDEA mAb represents a validated monoclonal assay designed with distal-hydroxyl conjugation logic. The Poly-Screen pAb represents a generic broad-spectrum screening tool.

Table 1: Cross-Reactivity Profile (% CR)

Data represents the mean of triplicate competitive ELISA runs. Cross-reactivity is calculated at 50% displacement (

| Analyte | Structure | Spec-NPDEA mAb (Target) | Poly-Screen pAb (Alternative) | GC-MS (Reference) |

| NPDEA | Target | 100% | 100% | 100% |

| MDEA | N-Methyl Analog | < 1.5% | 45.0% | < 0.1% |

| DEA | Parent Amine | < 0.5% | 60.0% | < 0.1% |

| TEA | Triethanolamine | < 0.1% | 12.0% | < 0.1% |

| Sensitivity | LOD | 0.5 ng/mL | 2.0 ng/mL | 0.05 ng/mL |

| Throughput | Samples/Day | High (96-well) | High (96-well) | Low (Serial) |

Interpretation

-

Spec-NPDEA mAb: Demonstrates high utility for specific detection. The

CR with MDEA allows for accurate quantification even in samples containing industrial solvents. -

Poly-Screen pAb: Shows significant interference from DEA (60%). This alternative is suitable only for initial "presence/absence" screening of total ethanolamines but fails in specific identification of NPDEA.

-

GC-MS: Remains the definitive confirmation method but lacks the throughput required for high-volume screening.

Experimental Protocol: Determination of Cross-Reactivity

To reproduce the data above, follow this Competitive Indirect ELISA protocol. This method relies on the competition between free antigen (sample) and immobilized antigen (plate) for a limited amount of antibody.

Workflow Logic

Figure 2: Competitive Indirect ELISA workflow. Higher concentration of free NPDEA in the sample results in LESS antibody binding to the plate, and consequently, a LOWER signal.

Detailed Methodology

Reagents

-

Coating Antigen: NPDEA conjugated to BSA (Bovine Serum Albumin).

-

Primary Antibody: Anti-NPDEA (mAb or pAb).

-

Analytes: Pure standards of NPDEA, DEA, MDEA, TEA (Sigma-Aldrich/Merck).

-

Buffer: PBS + 0.05% Tween-20 (PBST).

Step-by-Step Procedure

-

Coating: Dilute NPDEA-BSA to 1 µg/mL in Carbonate Buffer (pH 9.6). Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

-

Blocking: Wash plate 3x with PBST. Add 200 µL/well of Blocking Buffer (PBS + 3% Non-fat dry milk). Incubate 1h at 37°C.

-

Competition (Critical Step):

-

Prepare serial dilutions of NPDEA (Standard) and Cross-Reactants (DEA, MDEA) ranging from 0.01 ng/mL to 10,000 ng/mL.

-

Add 50 µL of Standard/Analog per well.

-

Immediately add 50 µL of Primary Antibody (at determining titer).

-

Incubate 1h at 37°C. Note: The free drug and coated drug compete for the antibody here.

-

-

Detection: Wash 5x. Add 100 µL HRP-conjugated secondary antibody. Incubate 45 min.

-

Development: Wash 5x. Add TMB substrate. Stop reaction with 2M

after 15 mins. Read Absorbance at 450 nm.

Data Analysis & Calculation

To ensure scientific integrity, do not rely on single-point comparisons. Use 4-Parameter Logistic (4PL) Regression .

Calculation Formula

Calculate the % Cross-Reactivity (%CR) using the

-

High Specificity:

of Analog is very high (requires massive amount to inhibit binding). -

Low Specificity:

of Analog is close to Target.

Troubleshooting (Self-Validation)

-

High Background: Insufficient washing or blocking. Increase Tween-20 to 0.1%.

-

Low Sensitivity: Antibody titer too high. Perform a checkerboard titration to lower antibody concentration, making the competition more sensitive to free drug.

References

-

Organization for the Prohibition of Chemical Weapons (OPCW). (2023). Recommended Operating Procedures for Analysis in the Verification of Chemical Disarmament. OPCW Quality System Documents. [Link]

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Source for hapten-carrier conjugation chemistry). [Link]

-

Wild, D. (Ed.). (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques (4th ed.). Elsevier. [Link]

-

Black, R. M., & Muir, B. (2003). Derivatisation of degradation products of chemical warfare agents for analysis by gas chromatography–mass spectrometry. Journal of Chromatography A, 1000(1-2), 253-281. [Link]

Spectroscopic & Functional Analysis: N-Propyldiethanolamine vs. Diethanolamine

Executive Summary: The Alkylation Shift

In the development of amine-based therapeutics, gas treatment solvents, and surfactant intermediates, the distinction between Diethanolamine (DEA) and its alkylated derivative N-Propyldiethanolamine (PDEA) is fundamental. While they share the diethanol backbone, the substitution of the amine hydrogen in DEA with a propyl group in PDEA fundamentally alters their spectroscopic signature and chemical reactivity.

This guide provides a rigorous comparison of these two compounds, moving beyond basic identification to the functional implications of their structural differences.

| Feature | Diethanolamine (DEA) | N-Propyldiethanolamine (PDEA) |

| CAS Number | 111-42-2 | 6735-35-9 |

| Class | Secondary Amine | Tertiary Amine |

| Molecular Weight | 105.14 g/mol | 147.22 g/mol |

| Key Spectroscopic Marker | N-H Stretch (IR), Exchangeable Proton (NMR) | Propyl Triplet ( |

| CO | Forms Carbamate (Fast, Low Capacity) | Forms Bicarbonate (Slow, High Capacity) |

Molecular Architecture & Logic

To understand the spectra, one must visualize the symmetry and the specific bond changes. The following diagram illustrates the structural divergence.

Figure 1: Structural comparison highlighting the substitution of the active proton (H) in DEA with the propyl chain in PDEA, eliminating the N-H vibrational mode.

Vibrational Spectroscopy (FT-IR)

The infrared spectrum provides the quickest "Go/No-Go" QC check. The primary differentiator is the N-H stretching vibration.

Comparative IR Analysis

-

Diethanolamine (DEA): Exhibits a broad absorption band between 3200–3500 cm⁻¹ . This is a composite peak containing both O-H stretching (from the alcohol groups) and N-H stretching (from the secondary amine). The N-H stretch typically appears as a shoulder or a distinct medium-intensity spike within the broader O-H envelope.

-

N-Propyldiethanolamine (PDEA): The N-H stretch is absent . The spectrum is dominated by the O-H stretch (3200–3400 cm⁻¹) and enhanced C-H stretching vibrations (2800–3000 cm⁻¹) due to the addition of the propyl chain (additional methyl and methylene groups).

Diagnostic Protocol: If you observe a "clean" O-H envelope without the N-H shoulder and increased aliphatic C-H intensity, the sample is likely the alkylated derivative (PDEA).

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural confirmation. The loss of symmetry and the introduction of the propyl spin system are the key indicators.

H NMR (Proton) Comparison

Solvent Note: Use CDCl

| Proton Type | DEA Chemical Shift ( | PDEA Chemical Shift ( | Signal Multiplicity |

| N-H | ~2.0 - 3.0 (Broad, Variable) | ABSENT | Broad Singlet |

| O-H | ~3.0 - 4.5 (Variable) | ~3.0 - 4.5 (Variable) | Broad Singlet |

| N-CH | ~2.7 - 2.8 | ~2.6 - 2.7 | Triplet |

| O-CH | ~3.6 - 3.7 | ~3.6 - 3.7 | Triplet |

| Propyl -CH | ABSENT | ~0.9 | Triplet |

| Propyl -CH | ABSENT | ~1.4 - 1.5 | Multiplet (Sextet) |

| N-CH | ABSENT | ~2.4 - 2.5 | Triplet |

C NMR (Carbon) Comparison

-

DEA: Shows only 2 distinct carbon signals due to the symmetry of the two ethanol chains.

-

PDEA: Shows 5 distinct carbon signals . The symmetry of the ethanol chains remains (2 signals), but the propyl group adds 3 unique carbon environments.

Functional Performance: CO Reaction Mechanism

For researchers in carbon capture or drug synthesis, the spectroscopic difference dictates the reaction pathway. The presence of the N-H bond in DEA allows for direct carbamate formation, whereas PDEA acts as a proton sink.

Reaction Pathway Diagram

Figure 2: Mechanistic divergence. DEA forms stable carbamates; PDEA promotes bicarbonate formation.

Performance Implications[7][8][9][10]

-

Loading Capacity: DEA is theoretically limited to 0.5 mol CO

/mol amine because one amine molecule consumes CO -

Reaction Rate: DEA reacts rapidly due to the direct nucleophilic attack of the Nitrogen on Carbon. PDEA reacts slower as it relies on the base-catalyzed hydration of CO

.

Experimental Protocol: Comparative Identification

Objective: To definitively distinguish DEA from PDEA using standard benchtop NMR.

Reagents:

-

Deuterated Chloroform (

) - Preferred for structural elucidation. -

Deuterated Water (

) - Avoid for primary identification as it obscures exchangeable protons.

Step-by-Step Methodology:

-

Sample Prep: Dissolve ~10 mg of the amine sample in 0.6 mL of

. Ensure the sample is dry; traces of -

Acquisition: Run a standard proton (

H) scan (typically 16-32 scans). -

Integration Logic (Self-Validating Step):

-

Set the integral of the triplet at ~3.6 ppm (O-CH

) to value 4.0 . -

Check region 0.8 – 1.0 ppm:

-

If Integral ≈ 3.0 (Triplet)

PDEA (Propyl Methyl group confirmed). -

If Integral ≈ 0

DEA .

-

-

Check region 2.0 – 3.0 ppm:

-

Look for the N-H broad singlet. If present

DEA . -

Look for a triplet at ~2.4 ppm (N-CH

-propyl). If present

-

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8113, Diethanolamine. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81864, Ethanol, 2,2'-(propylimino)bis- (N-Propyldiethanolamine). Retrieved from [Link]

-

Versteeg, G. F., & van Swaaij, W. P. M. (1988). On the kinetics between CO2 and alkanolamines both in aqueous and non-aqueous solutions.[2] Chemical Engineering Science.[2] (Discusses Zwitterion vs. Base-Catalyzed mechanisms).

-

Specac Ltd. Interpreting Infrared Spectra: Amine and Alcohol Regions. Retrieved from [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro